molecular formula C5H10N4O B112171 3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol CAS No. 18595-97-6

3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol

Cat. No.: B112171
CAS No.: 18595-97-6
M. Wt: 142.16 g/mol
InChI Key: JCYHSFGSMIVOPG-UHFFFAOYSA-N
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Description

3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol is an organic compound that belongs to the class of 1,2,4-triazoles. This compound is of significant interest in organic and medicinal chemistry due to its diverse pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . The presence of the triazole ring in its structure makes it a versatile building block for the synthesis of various bioactive molecules.

Mechanism of Action

Target of Action

It’s known that 1,2,4-triazoles, a class of compounds to which this compound belongs, have been reported to possess a wide spectrum of pharmacological activities . They have been reported to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities , which play crucial roles in nerve signal transmission.

Mode of Action

It’s known that 1,2,4-triazoles can inhibit ache and buche activities . This inhibition could potentially disrupt the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration and prolonging its action at the synapses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol can be achieved through multiple pathways. One common method involves the intramolecular cyclocondensation of amidoguanidines . Another approach is the thermal condensation of N-cyanoimidates with hydrazine . Additionally, 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides can also be employed . These methods, however, often require harsh reaction conditions and involve multi-step processes.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of microwave irradiation to enhance reaction efficiency and yield . The choice of reagents and reaction conditions depends on the nucleophilicity of the amines used in the synthesis. For example, aliphatic amines can be used in a nucleophilic opening of the succinimide ring, followed by recyclization of the triazole ring .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol include other 1,2,4-triazoles such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . These compounds share similar structural features and pharmacological activities.

Uniqueness: What sets this compound apart is its specific substitution pattern and the presence of the propanol group, which may confer unique pharmacokinetic and pharmacodynamic properties . This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

3-(3-amino-1H-1,2,4-triazol-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O/c6-5-7-4(8-9-5)2-1-3-10/h10H,1-3H2,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYHSFGSMIVOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=NC(=NN1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366139
Record name 3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18595-97-6
Record name 3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-amino-4H-1,2,4-triazol-3-yl)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol
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3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol
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3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol
Reactant of Route 5
3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol
Reactant of Route 6
3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol

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